![molecular formula C14H14BNO3 B11745159 {4-[(Phenylformamido)methyl]phenyl}boronic acid](/img/structure/B11745159.png)

{4-[(Phenylformamido)methyl]phenyl}boronic acid

Description

{4-[(Phenylformamido)methyl]phenyl}boronic acid is a boronic acid derivative featuring a phenylformamido-methyl substituent at the para position of the benzene ring. Boronic acids are widely used in organic synthesis, drug discovery, and materials science due to their ability to form reversible covalent bonds with diols and their role in Suzuki-Miyaura cross-coupling reactions . For instance, boronic acids with phenoxy, methylthio, or carboxamide substituents are well-documented for their roles in enzyme inhibition, molecular conductance, and analytical chemistry .

Properties

Molecular Formula |

C14H14BNO3 |

|---|---|

Molecular Weight |

255.08 g/mol |

IUPAC Name |

[4-(benzamidomethyl)phenyl]boronic acid |

InChI |

InChI=1S/C14H14BNO3/c17-14(12-4-2-1-3-5-12)16-10-11-6-8-13(9-7-11)15(18)19/h1-9,18-19H,10H2,(H,16,17) |

InChI Key |

XRWKDZDOPVKEGI-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(Bromomethyl)phenylboronic Acid

4-Methylphenylboronic acid undergoes radical bromination using N-bromosuccinimide (NBS) under UV light or azobisisobutyronitrile (AIBN) initiation. The reaction proceeds via a radical chain mechanism, selectively targeting the methyl group:

Optimization Data :

The boronic acid group remains stable under these conditions due to its tolerance for radical intermediates.

Nucleophilic Amination of 4-(Bromomethyl)phenylboronic Acid

Reaction with Aniline

The bromomethyl intermediate reacts with aniline in the presence of a base (e.g., KCO) to yield 4-(Phenylaminomethyl)phenylboronic acid:

Key Considerations :

Yield Data :

Formylation of 4-(Phenylaminomethyl)phenylboronic Acid

Formic Acid-Mediated Formylation

The secondary amine undergoes formylation using formic acid and acetic anhydride as an activating agent:

Reaction Parameters :

Alternative Formylating Agents

-

Formyl Chloride : Higher reactivity but requires anhydrous conditions.

-

DCC/Formic Acid : Enhances coupling efficiency but introduces purification challenges.

Alternative Route: Gabriel Synthesis with Boronate Protection

Protection of Boronic Acid as Boronate Ester

To prevent boronic acid degradation during subsequent steps, the boronate ester is formed using pinacol:

Phthalimide Alkylation and Deprotection

The bromomethyl boronate ester reacts with potassium phthalimide, followed by hydrazinolysis to yield the primary amine:

Yield Comparison :

Formylation and Deprotection

The amine is formylated, and the boronate ester hydrolyzed to regenerate the boronic acid:

Challenges and Optimization Strategies

Boronic Acid Stability

Chemical Reactions Analysis

Types of Reactions

{4-[(Phenylformamido)methyl]phenyl}boronic acid undergoes several types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The phenylformamido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

Biaryl Compounds: Formed via Suzuki–Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Substituted Derivatives: Produced through nucleophilic substitution.

Scientific Research Applications

Medicinal Chemistry

- Enzyme Inhibition : Boronic acids are well-known for their role as enzyme inhibitors, particularly against serine proteases. The phenylformamido group may enhance the binding affinity of {4-[(Phenylformamido)methyl]phenyl}boronic acid towards these enzymes, making it a candidate for drug development aimed at treating diseases where protease activity is dysregulated.

- Anti-Cancer Properties : Preliminary studies suggest that this compound may disrupt cellular signaling pathways involved in cancer progression. Research indicates that it can induce apoptosis in cancer cells, which highlights its potential as an anti-cancer agent .

Materials Science

- Covalent Adaptable Networks : The compound has been utilized in the synthesis of dynamic covalent networks. Its boronic acid functionality can form reversible bonds with diols, allowing for the creation of materials that can adapt their properties under different conditions. This adaptability is advantageous in developing smart materials that respond to environmental stimuli .

- Polymer Nanocomposites : Recent studies have shown that incorporating this compound into polymer matrices can enhance mechanical properties and water-triggered healing capabilities. Such composites exhibit significant tensile strength and strain at break, making them suitable for applications in flexible electronics and biomedical devices .

Catalysis

- Suzuki Coupling Reactions : The compound serves as a crucial reagent in Suzuki coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. Its ability to participate in these reactions facilitates the development of complex organic molecules, including pharmaceuticals .

- Functionalization of Glycoproteins : The boronic acid moiety allows for selective interactions with glycoproteins, enabling the development of materials for biomolecular separation and immobilization. This application is particularly relevant in the field of proteomics, where capturing glycopeptides is essential for analyzing protein functions .

Case Studies

Mechanism of Action

The mechanism of action of {4-[(Phenylformamido)methyl]phenyl}boronic acid involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, leading to inhibition or modulation of their activity. The phenylformamido group may also contribute to binding affinity and specificity by interacting with hydrophobic or aromatic residues in the target molecule .

Comparison with Similar Compounds

Table 1: Comparative HDAC Inhibitory Activity

| Compound | Target Enzyme | IC₅₀/Effective Concentration | Reference |

|---|---|---|---|

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | MoRpd3 | 1 µM | |

| Trichostatin A | HDACs (general) | 1.5 µM |

Physicochemical and Electronic Properties

Substituents significantly influence boronic acids' electronic and conformational properties:

- 4-(Methylthio)phenyl boronic acid exhibited distinct molecular conductance under varying electric potentials (100 mV vs. 200 mV), as shown in 2D conductance histograms . This suggests that electron-donating/withdrawing groups modulate charge transport.

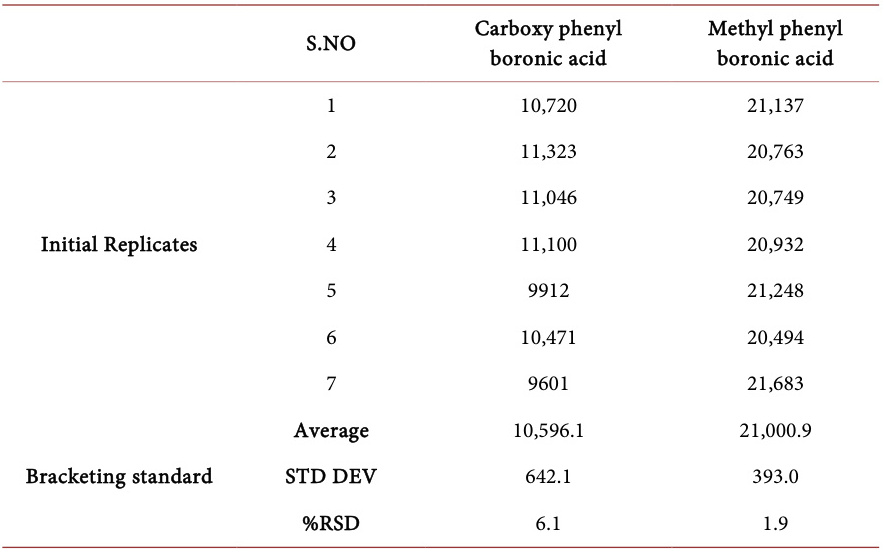

- Carboxy phenyl boronic acid and methyl phenyl boronic acid showed differences in solubility and stability. Analytical data revealed higher variability in carboxy phenyl boronic acid concentrations (RSD 6.1%) compared to methyl phenyl boronic acid (RSD 1.9%), likely due to carboxylate ionization .

Table 2: Analytical Stability of Boronic Acids

| Compound | Average Concentration (ppm) | %RSD | Reference |

|---|---|---|---|

| Carboxy phenyl boronic acid | 10,596.1 | 6.1 | |

| Methyl phenyl boronic acid | 21,000.9 | 1.9 |

Structural and Functional Analogues

- 3-((4-(Hydrazine carbonyl)phenyl imino)methyl)phenyl boronic acid (B3): Synthesized via Schiff base formation, this compound’s solubility in polar solvents (ethanol, DMSO) suggests that {4-[(Phenylformamido)methyl]phenyl}boronic acid may also exhibit high polarity .

Biological Activity

{4-[(Phenylformamido)methyl]phenyl}boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications, including drug development and enzyme inhibition.

- Molecular Formula : C13H14BNO2

- Molecular Weight : 229.07 g/mol

- Structure : The compound features a boronic acid group attached to a phenylformamide moiety, enhancing its potential for biological interactions.

Boronic acids, including this compound, primarily interact with biological molecules through:

- Covalent Bonding : They can form stable complexes with proteins, particularly those containing cis-diol groups.

- Enzyme Inhibition : Many boronic acids act as inhibitors of proteasomes and other enzymes by binding to their active sites.

Anticancer Activity

Recent studies have shown that boronic acid derivatives can exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : Compounds similar to this compound have been tested against various cancer cell lines, such as prostate cancer cells (PC-3). At concentrations of 5 µM, some derivatives showed a reduction in cell viability to as low as 33% while maintaining higher viability in healthy cells (71%) .

Antimicrobial Activity

Boronic acids have also been evaluated for their antimicrobial properties:

- Inhibition Zones : Studies demonstrated that certain boronic compounds produced inhibition zones ranging from 7–13 mm against bacteria like Staphylococcus aureus and fungi . This suggests potential applications in treating infections caused by resistant strains.

Interaction with Insulin

A theoretical model has indicated that certain boronic acids can interact effectively with insulin, potentially stabilizing its structure and enhancing its biological activity. The binding affinity was assessed using computational tools, revealing promising interactions that could lead to new therapeutic strategies for diabetes management .

Case Studies

| Study | Findings |

|---|---|

| Cytotoxicity on PC-3 Cells | 5 µM concentration reduced viability to 33% |

| Antimicrobial Testing | Inhibition zones of 7–13 mm against S. aureus |

| Insulin Interaction Model | Significant binding interactions enhancing stability |

Q & A

Q. What are the common synthetic routes for {4-[(Phenylformamido)methyl]phenyl}boronic acid, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves reductive amination or coupling reactions. For example, a two-step procedure may start with 4-(aminomethyl)phenylboronic acid, followed by formylation with phenylformamide derivatives. Key parameters include:

- Reaction Solvent : Anhydrous methanol or THF improves solubility and reactivity .

- Catalysts : NaBH3CN is often used for reductive amination to stabilize intermediates .

- Purification : Reverse-phase HPLC is critical for isolating high-purity products (e.g., 67% yield reported in similar syntheses) .

Challenges include avoiding boronic acid esterification during purification, which requires careful pH control .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures using SHELX programs to confirm stereochemistry and bond angles .

- Spectroscopy :

- ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., δ 7.93–7.36 ppm for phenyl groups) .

- FT-IR : Identify B-O stretching vibrations (~1350 cm⁻¹) and amide C=O bonds (~1650 cm⁻¹) .

- Computational Studies : DFT/B3LYP methods predict frontier molecular orbitals and vibrational modes, aiding in understanding reactivity .

Q. What analytical techniques are recommended for quantifying this boronic acid and its impurities?

- Methodological Answer :

- LC-MS/MS : A validated method for simultaneous detection of boronic acid derivatives, with parameters:

| Compound | LOD (ng/mL) | LOQ (ng/mL) | %RSD (Precision) |

|---|---|---|---|

| Carboxy phenyl boronic acid | 10.7 | 32.1 | 6.1% |

| Methyl phenyl boronic acid | 21.1 | 63.3 | 1.9% |

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions, and what are the mechanistic considerations?

- Methodological Answer : The boronic acid acts as a nucleophile in Suzuki-Miyaura couplings. Key considerations:

- Catalyst System : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) enhance oxidative addition efficiency .

- Base Selection : K₂CO₃ or CsF deprotonates the boronic acid, forming reactive borate intermediates .

- Solvent Effects : Dioxane/water mixtures stabilize the transition state .

Mechanistic studies using DFT can predict regioselectivity in aryl-aryl bond formation .

Q. What strategies are effective in designing boronic acid-based inhibitors using this compound?

- Methodological Answer :

- Structural Mimicry : Replace hydroxyl groups in bioactive molecules (e.g., combretastatin) with boronic acid to enhance tubulin binding (IC₅₀ = 21–22 μM reported for similar compounds) .

- Prodrug Design : Use pinacol esters to improve membrane permeability, followed by hydrolysis in vivo .

- Docking Studies : Molecular docking with Autotaxin or tubulin (PDB: 1SA0) identifies critical hydrogen bonds between B-OH and active-site residues .

Q. How can computational methods predict the reactivity of this compound in different environments?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and calculate Fukui indices to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., fibronectin) to assess binding kinetics under varying pH .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and solubility (<0.1 mg/mL), guiding formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.